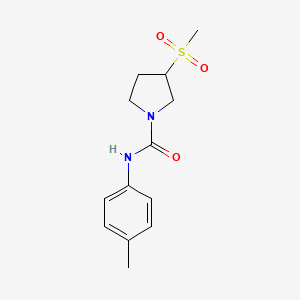

3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide

CAS No.: 1448060-44-3

Cat. No.: VC7118171

Molecular Formula: C13H18N2O3S

Molecular Weight: 282.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448060-44-3 |

|---|---|

| Molecular Formula | C13H18N2O3S |

| Molecular Weight | 282.36 |

| IUPAC Name | N-(4-methylphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide |

| Standard InChI | InChI=1S/C13H18N2O3S/c1-10-3-5-11(6-4-10)14-13(16)15-8-7-12(9-15)19(2,17)18/h3-6,12H,7-9H2,1-2H3,(H,14,16) |

| Standard InChI Key | DBMYTMXOUIFYLM-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring (C₄H₈N) with two key substituents:

-

A methylsulfonyl group (-SO₂CH₃) at the 3-position, which introduces strong electron-withdrawing characteristics.

-

A carboxamide group (-CONH-C₆H₄-CH₃) at the 1-position, where the para-tolyl (p-tolyl) substituent enhances lipophilicity and potential target binding .

The molecular formula is C₁₃H₁₈N₂O₃S, with a calculated molecular weight of 282.36 g/mol.

Stereochemical Considerations

Pyrrolidine derivatives often exhibit stereochemical diversity due to the ring’s non-planar structure. While the exact stereochemistry of this compound is unspecified in available literature, synthetic routes involving chiral intermediates (e.g., tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate) suggest potential enantiomeric forms . Stereochemistry significantly impacts biological activity, as seen in related COX-2 inhibitors.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF); low in water |

| LogP (Partition Coefficient) | Estimated ~2.1 (indicating moderate lipophilicity) |

| Melting Point | Not reported; analogs range 120–160°C |

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide involves multi-step reactions, typically beginning with a pyrrolidine precursor. A plausible route includes:

Step 1: Protection of the Pyrrolidine Amine

-

Reagents: tert-Butyloxycarbonyl (Boc) anhydride.

-

Outcome: Formation of tert-butyl pyrrolidine-1-carboxylate to protect the amine during subsequent reactions.

Step 3: Deprotection and Carboxamide Formation

-

Deprotection: Acidic conditions (e.g., HCl in dioxane) remove the Boc group.

-

Carboxamide Coupling: Reaction with p-tolyl isocyanate or via activated esters (e.g., using EDC/HOBt).

Industrial-Scale Considerations

-

Catalysts: Triethylamine for acid scavenging.

-

Purification: Chromatography or recrystallization to achieve >95% purity.

| Modification | Impact on Activity |

|---|---|

| Methylsulfonyl at C3 | Enhances enzyme binding affinity |

| Para-substitution on aryl | Optimizes steric and electronic interactions |

| Pyrrolidine ring saturation | Increases metabolic stability |

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume